Boc-3-(4-pyridyl)-D-alanine

Catalog No.
S1768214
CAS No.
37535-58-3
M.F
C13H18N2O4
M. Wt
266,3 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(4-pyridyl)-D-alanine

CAS Number

37535-58-3

Product Name

Boc-3-(4-pyridyl)-D-alanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266,3 g/mole

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1

InChI Key

FNYWDMKESUACOU-SNVBAGLBSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Synonyms

37535-58-3;BOC-D-4-PYRIDYLALANINE;(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoicacid;Boc-3-(4-pyridyl)-D-Ala-OH;BOC-D-4-PYRIDYLALA;Boc-3-(4-pyridyl)-D-alanine;Boc-D-3-(4-pyridyl)-alanine;Boc-beta-(4-pyridyl)-D-Ala-OH;SBB065301;(R)-2-Tert-Butoxycarbonylamino-3-Pyridin-4-Yl-PropionicAcid;(2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoicacid;3-Pyridin-4-yl-D-alanine,N-BOCprotected;AC1Q1MTW;BOC-D-4PAL-OH;AC1MC1A9;15030_ALDRICH;BOC-4'-PYRIDYL-D-ALA;SCHEMBL3338649;BOC-D-4-PYRIDINEALANINE;BOC-D-ALA(4-PYRI)-OH;15030_FLUKA;FNYWDMKESUACOU-SNVBAGLBSA-N;MolPort-001-758-705;BOC-D-ALA(4'-PYRIDYL)-OH;N-Boc-beta-(4-pyridyl)-D-alanine

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O

Peptide Synthesis:

Boc-3-(4-pyridyl)-D-alanine, also known as Fmoc-Dap(Pyr), is a valuable building block in peptide synthesis. The "Boc" (tert-Butyloxycarbonyl) and "Fmoc" (Fluorenylmethoxycarbonyl) groups are protecting groups used in solid-phase peptide synthesis (SPPS) to selectively modify and couple amino acids during the chain assembly process [, ]. The presence of the pyridine ring in this molecule introduces unique properties:

  • Metal chelation: The pyridine moiety can chelate metal ions, potentially affecting peptide folding and interactions with other biomolecules []. This feature can be useful for studying metal-dependent processes or designing peptides with specific metal-binding capabilities.
  • Fluorescence: Pyridine rings exhibit weak fluorescence, which can be exploited for labeling peptides and monitoring their interactions in biological assays.

Development of Therapeutic Agents:

The specific properties of Boc-3-(4-pyridyl)-D-alanine have made it an attractive candidate for developing therapeutic agents. Some potential applications include:

  • Antimicrobial peptides: The ability of the pyridine ring to chelate metal ions has been explored in the context of designing peptides with antimicrobial activity [].
  • Anticancer agents: Studies suggest that peptides containing pyridine rings can exhibit anticancer properties, potentially by disrupting cell proliferation or inducing apoptosis [].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

Dates

Modify: 2023-08-15

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